![molecular formula C21H18ClN3O2S B5126020 2-({[(4-chlorophenyl)thio]acetyl}amino)-N-(3-pyridinylmethyl)benzamide](/img/structure/B5126020.png)
2-({[(4-chlorophenyl)thio]acetyl}amino)-N-(3-pyridinylmethyl)benzamide
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Overview
Description
2-({[(4-chlorophenyl)thio]acetyl}amino)-N-(3-pyridinylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as CAPTB and is a member of the benzamide family of compounds.
Mechanism of Action
The mechanism of action of CAPTB is not fully understood, but it is believed to interact with several cellular pathways. One proposed mechanism is that CAPTB inhibits the activity of histone deacetylases, which are enzymes that play a role in gene expression. By inhibiting these enzymes, CAPTB may alter the expression of genes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
CAPTB has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, CAPTB has been shown to inhibit the activity of certain enzymes involved in lipid metabolism. This may make it useful in the treatment of metabolic disorders such as obesity and type 2 diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using CAPTB in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on CAPTB. One area of research could focus on its potential as an anti-cancer agent in combination with other chemotherapeutic drugs. Additionally, further studies could explore its potential as a treatment for metabolic disorders and inflammatory diseases. Finally, more research is needed to fully understand the mechanism of action of CAPTB and its interactions with cellular pathways.
Synthesis Methods
The synthesis of CAPTB is a complex process that involves several steps. The first step involves the reaction of 4-chlorobenzyl chloride with thioacetic acid to produce 4-chlorobenzyl thioacetate. This intermediate is then reacted with 3-pyridinemethanol to produce the final product, CAPTB.
Scientific Research Applications
CAPTB has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on its potential as an anti-cancer agent. Studies have shown that CAPTB can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, CAPTB has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S/c22-16-7-9-17(10-8-16)28-14-20(26)25-19-6-2-1-5-18(19)21(27)24-13-15-4-3-11-23-12-15/h1-12H,13-14H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEAPHKBMQUWOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-N-(pyridin-3-ylmethyl)benzamide |
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